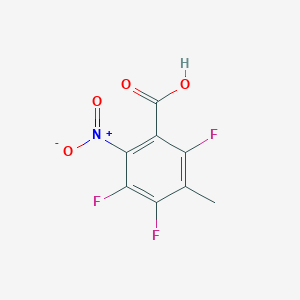

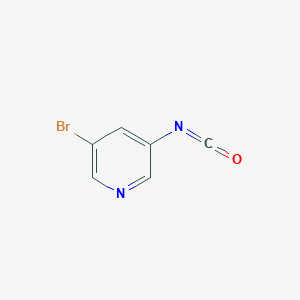

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile often involves the use of bromo- and trifluoromethyl- groups as key functional groups. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile starting material for organometallic synthesis, showcasing the reactivity of bromo- and trifluoromethyl- groups in constructing complex molecular architectures (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The molecular structure of related compounds often utilizes advanced techniques for determination. The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, which shares similar structural motifs, was analyzed using X-ray crystallography to confirm its molecular geometry, showcasing the importance of structural analysis in understanding the properties of such compounds (Hasan & Shalaby, 2016).

Chemical Reactions and Properties

The chemical reactivity of bromo- and trifluoromethyl- containing compounds is highlighted in studies where these groups facilitate various chemical transformations. For example, the unique sodium dithionite-initiated coupling of CF3CHClBr with trimethoxybenzene demonstrates the diverse reactivity of such functional groups in organic synthesis, leading to compounds with intricate molecular structures (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Physical Properties Analysis

The physical properties of compounds containing bromo- and trifluoromethyl- groups, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Research on compounds with similar structural features often includes detailed physical characterization to understand their behavior in different conditions.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for undergoing specific chemical reactions, are fundamental aspects of compounds like 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile. Studies such as the synthesis and reaction of bis(pyridine)-based bromonium ions provide insights into the complex chemical behavior of bromo- and trifluoromethyl- containing compounds (Neverov, Feng, Hamilton, & Brown, 2003).

Applications De Recherche Scientifique

Chemical Synthesis and Structure Analysis

- Sodium dithionite initiated the coupling of 1-bromo-1-chloro-2,2,2-trifluoroethane with 1,3,5-trimethoxy-benzene, yielding trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This reaction and the subsequent structure of the compound were studied through spectral methods and X-ray crystal analysis, highlighting the reactivity of related halogenated compounds in chemical synthesis and structure determination (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Structural Characterization and Molecular Packing

- Studies on benzonitrile oxides, including structural derivatives similar to 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, have revealed various molecular packing properties and crystal structures. Such research is essential in understanding the compound's behavior in different states and forms, which is crucial for various applications, including material science and drug formulation (Ojala et al., 2017).

Polymer Chemistry and Material Science

- The synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups, using a compound structurally similar to 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, have been studied. This research plays a crucial role in the development of new materials with potential applications in various industries, including the manufacturing of plastics, fibers, and other polymeric materials (Yu, Cai, & Wang, 2009).

Organic Chemistry and Reaction Mechanisms

- Research in organic chemistry, involving compounds structurally related to 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile, sheds light on reaction mechanisms and the formation of complex organic molecules. This knowledge is fundamental for the advancement of synthetic chemistry and the development of new chemical entities for various applications (Schlosser & Castagnetti, 2001).

Propriétés

IUPAC Name |

3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF6NO2/c12-7-1-2-8(20-4-10(13,14)15)6(3-19)9(7)21-5-11(16,17)18/h1-2H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWGWGQYRSNKJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCC(F)(F)F)C#N)OCC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371115 |

Source

|

| Record name | 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

CAS RN |

175204-13-4 |

Source

|

| Record name | 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)

![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)